molecular formula C9H18N2 B13167043 3-(Azetidin-1-yl)-2-methylpiperidine

3-(Azetidin-1-yl)-2-methylpiperidine

Cat. No.: B13167043
M. Wt: 154.25 g/mol
InChI Key: KPKZYFJPLHNWRS-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)-2-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings Azetidine is a four-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)-2-methylpiperidine can be achieved through several methods. One common approach involves the aza-Michael addition of azetidine to an α,β-unsaturated ester, followed by cyclization to form the piperidine ring . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Azetidin-1-yl)-2-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)-2-methylpiperidine is unique due to the combination of azetidine and piperidine rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-(azetidin-1-yl)-2-methylpiperidine

InChI

InChI=1S/C9H18N2/c1-8-9(4-2-5-10-8)11-6-3-7-11/h8-10H,2-7H2,1H3

InChI Key

KPKZYFJPLHNWRS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N2CCC2

Origin of Product

United States

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